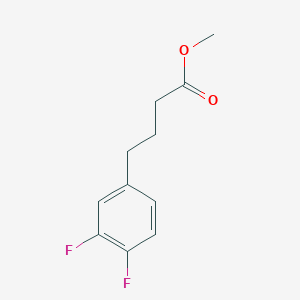

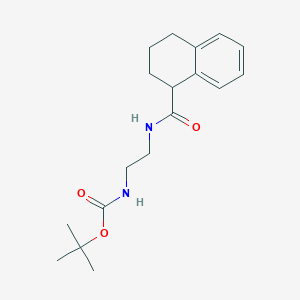

![molecular formula C18H14ClF3N2O4 B1432320 Methyl 3-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2-acetamidoprop-2-enoate CAS No. 1630103-73-9](/img/structure/B1432320.png)

Methyl 3-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2-acetamidoprop-2-enoate

Descripción general

Descripción

“Methyl 3-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2-acetamidoprop-2-enoate” is a chemical compound with the CAS Number: 1781254-31-6 . It has a molecular weight of 414.77 .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a trifluoromethylpyridine (TFMP) moiety . The TFMP moiety is a key structural motif in active agrochemical and pharmaceutical ingredients . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .Physical And Chemical Properties Analysis

This compound has a melting point range of 179 - 180°C .Aplicaciones Científicas De Investigación

Synthesis and Heterocyclic System Development

Methyl 3-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2-acetamidoprop-2-enoate serves as a critical precursor in the synthesis of various heterocyclic systems. It has been utilized in the preparation of N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, 5H-thiazolo[3,2-a]pyrimidin-5-one, and other complex heterocycles, highlighting its versatility in organic synthesis and the development of pharmaceutical intermediates (Selič, Grdadolnik, & Stanovnik, 1997).

Scaffold for Highly Functionalised Isoxazoles

The compound has been identified as a convenient scaffold for the synthesis of highly functionalised 3-(pyridin-3-yl)isoxazoles-5-carboxylic acid derivatives and isoxazole-annulated heterocycles. This application demonstrates its utility in creating novel compounds with potential biological activities, offering a pathway to new therapeutic agents (Ruano, Fajardo, & Martín, 2005).

Development of Glycine Transporter 1 Inhibitor

In the quest for novel therapeutics, derivatives of this chemical framework have been explored for their potential as glycine transporter 1 (GlyT1) inhibitors. These compounds are investigated for their ability to increase the cerebrospinal fluid concentration of glycine in rats, indicating a promising avenue for the treatment of central nervous system disorders (Yamamoto et al., 2016).

Exploration of Crystal Structure and Isomorphism

Research into the crystal structure of related compounds has revealed insights into the chlorine-methyl exchange rule and the disorder present in such molecules. These studies contribute to the understanding of molecular interactions and structural characteristics that are crucial for the design of compounds with desired properties (Swamy et al., 2013).

Novel Agricultural and Biological Applications

The exploration of (3-chloro-5-(trifluoromethyl)pyridin-2-yloxy)phenyl containing derivatives, including the methyl acrylate and acrylonitrile derivatives, has led to the discovery of compounds with efficient broad-spectrum fungicidal activity. These findings are significant for agricultural applications, providing new tools for plant disease management (Yu et al., 2006).

Safety And Hazards

The safety information available indicates that this compound has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statements associated with this compound are H302, H312, and H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Propiedades

IUPAC Name |

(E)-3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-2-(propanoylamino)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClF3N2O4/c1-2-15(25)24-14(17(26)27)7-10-3-5-12(6-4-10)28-16-13(19)8-11(9-23-16)18(20,21)22/h3-9H,2H2,1H3,(H,24,25)(H,26,27)/b14-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLNLERDJIUJDES-VGOFMYFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC(=CC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)N/C(=C/C1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl)/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClF3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2-acetamidoprop-2-enoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

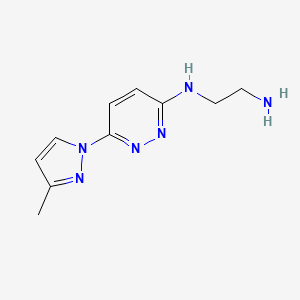

![4-[3-(4-Methyl-1-piperazinyl)propoxy]benzaldehyde hydrochloride](/img/structure/B1432237.png)

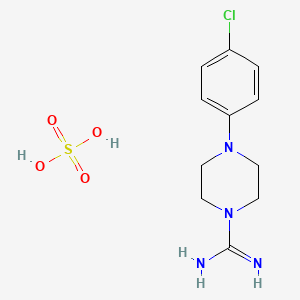

![[3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propyl]amine hydrochloride](/img/structure/B1432248.png)

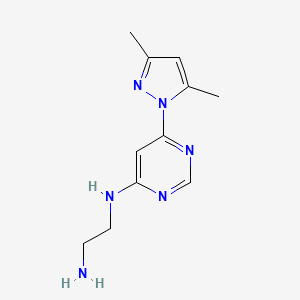

![1-[3-(Pyridin-2-yloxy)phenyl]methanamine dihydrochloride](/img/structure/B1432251.png)

![N-[[(2-hydroxy-1,1-dimethylethyl)amino]thioxomethyl]Benzamide](/img/structure/B1432254.png)

![[3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propyl]amine hydrochloride](/img/structure/B1432259.png)

![6-Oxaspiro[2.5]octan-1-amine hydrochloride](/img/structure/B1432260.png)